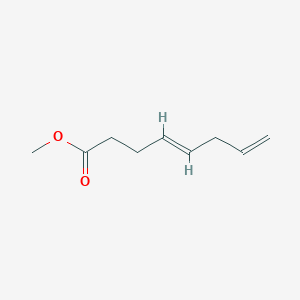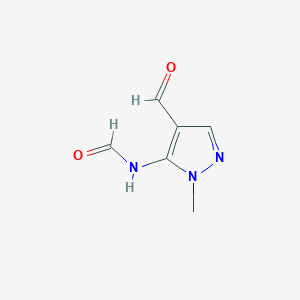
N-(4-formyl-2-methylpyrazol-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-formyl-2-methylpyrazol-3-yl)formamide, also known as FMF, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole-based compounds, which have been extensively studied due to their diverse biological activities. FMF has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been investigated.
Mécanisme D'action
The mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Effets Biochimiques Et Physiologiques
N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. N-(4-formyl-2-methylpyrazol-3-yl)formamide has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for further research. However, N-(4-formyl-2-methylpyrazol-3-yl)formamide also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Orientations Futures
There are several potential future directions for research on N-(4-formyl-2-methylpyrazol-3-yl)formamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide could be further studied for its anti-cancer activities, particularly in combination with other chemotherapeutic agents. Furthermore, the molecular targets and signaling pathways of N-(4-formyl-2-methylpyrazol-3-yl)formamide could be elucidated using various biochemical and molecular biology techniques. Finally, the pharmacokinetics and pharmacodynamics of N-(4-formyl-2-methylpyrazol-3-yl)formamide could be studied in animal models to determine its safety and efficacy for potential clinical applications.
Conclusion:
In conclusion, N-(4-formyl-2-methylpyrazol-3-yl)formamide is a promising chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. However, further studies are needed to elucidate its mechanism of action, molecular targets, and signaling pathways. Moreover, the potential applications of N-(4-formyl-2-methylpyrazol-3-yl)formamide in the treatment of inflammatory diseases and cancer warrant further investigation.
Méthodes De Synthèse
N-(4-formyl-2-methylpyrazol-3-yl)formamide can be synthesized using different methods, including the reaction of 2-methylpyrazol-3-amine with formyl chloride and sodium hydroxide, or the reaction of 2-methylpyrazol-3-amine with ethyl formate and sodium hydroxide. The yield of N-(4-formyl-2-methylpyrazol-3-yl)formamide obtained using these methods ranges from 50% to 80%. The purity of the synthesized N-(4-formyl-2-methylpyrazol-3-yl)formamide can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-(4-formyl-2-methylpyrazol-3-yl)formamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(4-formyl-2-methylpyrazol-3-yl)formamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the growth and proliferation of cancer cells. Moreover, N-(4-formyl-2-methylpyrazol-3-yl)formamide has been reported to possess antibacterial and antifungal activities against various strains of microorganisms.
Propriétés
Numéro CAS |
188998-35-8 |
|---|---|
Nom du produit |
N-(4-formyl-2-methylpyrazol-3-yl)formamide |
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
N-(4-formyl-2-methylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-6(7-4-11)5(3-10)2-8-9/h2-4H,1H3,(H,7,11) |
Clé InChI |
IRHGNKDIOCBMDM-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C=O)NC=O |
SMILES canonique |
CN1C(=C(C=N1)C=O)NC=O |
Synonymes |
Formamide, N-(4-formyl-1-methyl-1H-pyrazol-5-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



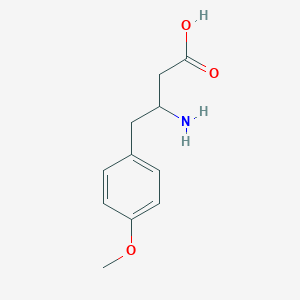
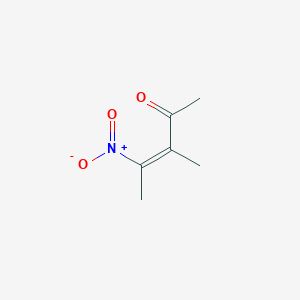
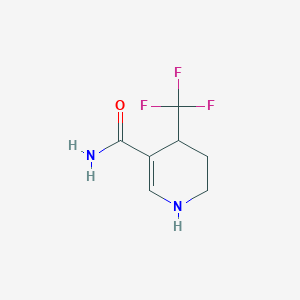
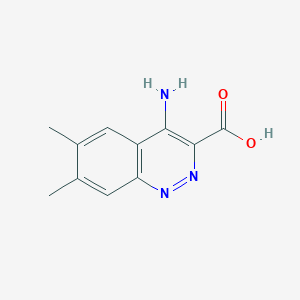
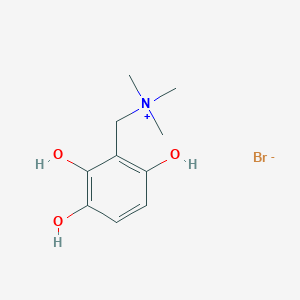
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
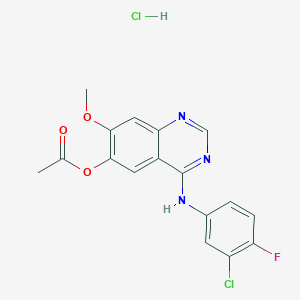
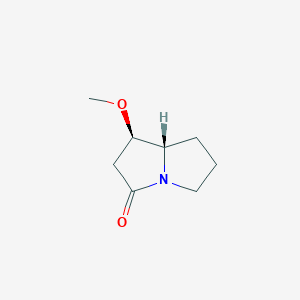
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
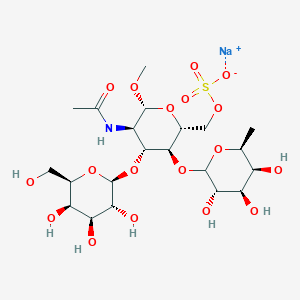
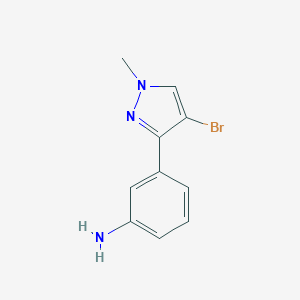
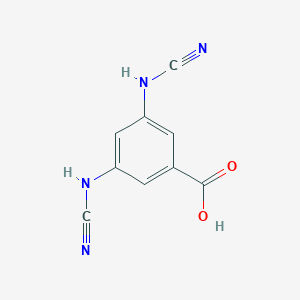
![3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one](/img/structure/B63884.png)
